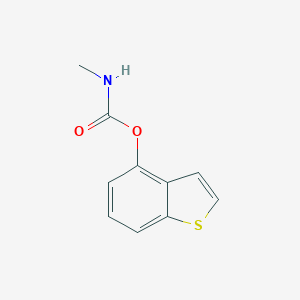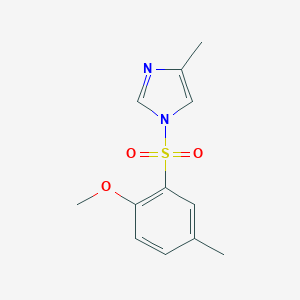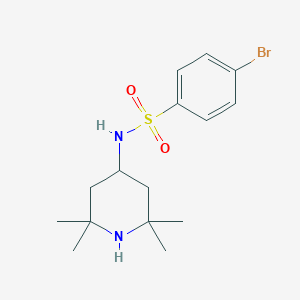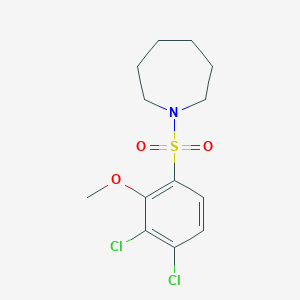
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine, also known as MTBSTFA, is a commonly used derivatization reagent in analytical chemistry. It is a sulfonylating agent that is used to convert polar and non-volatile compounds into volatile derivatives that can be analyzed by gas chromatography-mass spectrometry (GC-MS). The compound is widely used in scientific research applications due to its ability to improve the sensitivity and selectivity of analytical methods.
Wirkmechanismus
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine reacts with polar and non-volatile compounds to form volatile derivatives that can be analyzed by GC-MS. The sulfonyl group in 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine reacts with the functional groups in the target compound, such as hydroxyl and amino groups, to form a stable derivative. The resulting derivative is more volatile than the original compound, which allows for easier analysis by GC-MS.
Biochemical and Physiological Effects
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine does not have any known biochemical or physiological effects. It is primarily used as a chemical reagent in analytical chemistry and does not interact with biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine is its ability to improve the sensitivity and selectivity of analytical methods. The compound can be used to analyze a wide range of polar and non-volatile compounds, which makes it a versatile reagent for analytical chemistry. However, 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine has some limitations. It can only be used to analyze compounds that contain functional groups that can react with the sulfonyl group in 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine. Additionally, the derivatization reaction can be time-consuming and may require multiple steps.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine in scientific research. One potential area of research is the development of new derivatization reagents that can be used to analyze compounds that are not compatible with 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine. Another area of research is the optimization of the derivatization reaction to improve the efficiency and reduce the time required for analysis. Additionally, the use of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine in the analysis of complex biological samples, such as blood and urine, is an area of active research. Overall, the use of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine in analytical chemistry is likely to continue to grow as researchers seek to improve the sensitivity and selectivity of analytical methods.
Synthesemethoden
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine can be synthesized from 4-methylsulfonylphenol and 4-phenylpiperazine. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting compound is a white crystalline solid that is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine is primarily used in analytical chemistry for the derivatization of polar and non-volatile compounds. It is commonly used to analyze amino acids, peptides, and other small molecules that are difficult to analyze by GC-MS. The compound is also used in the analysis of environmental samples, such as water and soil, to detect the presence of organic pollutants.
Eigenschaften
IUPAC Name |
1-(4-methoxy-2,3,5-trimethylphenyl)sulfonyl-4-phenylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-14-19(16(2)17(3)20(15)25-4)26(23,24)22-12-10-21(11-13-22)18-8-6-5-7-9-18/h5-9,14H,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOZNCGPZCMWLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-ethoxyphenol](/img/structure/B345730.png)
![4-[4-(Propan-2-yl)phenyl]-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B345737.png)





![4-Chloro-1-[(4-methylpiperidyl)sulfonyl]naphthalene](/img/structure/B345785.png)



![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345793.png)

